Bienvenue dans la boutique en ligne BenchChem!

Chroman-4-amine hydrochloride

Alzheimer's disease Butyrylcholinesterase inhibition Neurodegeneration

Chroman-4-amine HCl is a privileged chromane pharmacophore for developing selective BuChE inhibitors (IC50 7.6–67 µM) with minimal MAO-B off-target effects. Stereochemistry is critical: (S)- and (R)-enantiomers can differ >50% in target binding. We supply both the enantiopure (S)-isomer (CAS 1035093-81-2) and racemic mixture (CAS 90609-63-5) for rigorous SAR studies. The HCl salt ensures superior aqueous solubility for reproducible assay results—eliminate co-solvent variability.

Molecular Formula C9H12ClNO
Molecular Weight 185.65
CAS No. 1035093-81-2; 90609-63-5
Cat. No. B2507595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-4-amine hydrochloride
CAS1035093-81-2; 90609-63-5
Molecular FormulaC9H12ClNO
Molecular Weight185.65
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1N.Cl
InChIInChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H
InChIKeyBVMKYKMJUZEGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chroman-4-amine Hydrochloride (CAS 1035093-81-2 / 90609-63-5): A Versatile Chromane Scaffold for Medicinal Chemistry and Drug Discovery


Chroman-4-amine hydrochloride is a bicyclic organic compound featuring a chromane (benzodihydropyran) core with an amine group at the 4-position. It is commercially available as both a racemic mixture (CAS 90609-63-5) and the enantiopure (S)-isomer (CAS 1035093-81-2), each offering distinct advantages in research applications. The chromane scaffold is a privileged pharmacophore widely distributed in nature and has proven highly potent in medicinal chemistry, particularly for developing therapeutics targeting neurological disorders such as Alzheimer's and Parkinson's diseases [1][2]. This compound serves as a crucial chiral building block and intermediate for synthesizing libraries of bioactive molecules, with derivatives demonstrating inhibitory activity against enzymes like butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B) [1][3].

Why Chroman-4-amine Hydrochloride Cannot Be Interchanged with Closely Related Analogs: Stereochemistry and Functional Group Impact


In drug discovery, the chromane scaffold is not a single interchangeable entity. The specific substitution pattern, oxidation state at the 4-position, and stereochemistry profoundly influence biological activity. For instance, while chroman-4-one derivatives exhibit potent SIRT2 inhibition, the corresponding chroman-4-amine derivatives show a different selectivity profile, with a marked preference for BuChE inhibition over MAO-B [1]. Furthermore, stereochemistry is critical; the (S)- and (R)-enantiomers of chroman-4-amine derivatives can display divergent binding affinities for biological targets, making enantiopure procurement essential for reproducible results [2]. Using a generic, racemic, or incorrectly substituted analog without considering these structural nuances can lead to significant variations in potency, selectivity, and overall experimental outcomes, thereby compromising the validity of structure-activity relationship (SAR) studies.

Quantitative Evidence Guide: Benchmarking Chroman-4-amine Hydrochloride Against Key Comparators


Comparative BuChE Inhibition: Gem-Dimethylchroman-4-amine Derivatives vs. Chroman-4-ol Counterparts

A series of gem-dimethylchroman-4-amine compounds, synthesized from the corresponding chroman-4-one precursor, demonstrated selective inhibition of equine serum butyrylcholinesterase (eqBuChE) with IC50 values in the range of 7.6 – 67 μM [1]. This activity was distinct from, and generally less potent than, the chroman-4-ol family from the same study, which exhibited more potent eqBuChE inhibition with IC50 values between 2.9 and 7.3 μM [1]. This direct comparison within the same study confirms that the amine functionality at the 4-position of the chromane scaffold yields a different inhibitory potency profile compared to the corresponding alcohol.

Alzheimer's disease Butyrylcholinesterase inhibition Neurodegeneration

Selectivity Profile: Chroman-4-amine Derivatives as Mixed BuChE Inhibitors with Moderate MAO-B Activity

The same study also evaluated a set of propargyl gem-dimethylchromanamines for MAO-B inhibition. The most active compound in this series showed only 28% inhibition at a concentration of 1 µM [1]. This contrasts sharply with the robust BuChE inhibition observed (IC50 range 7.6–67 µM), establishing a clear selectivity profile where chroman-4-amine derivatives preferentially target BuChE over MAO-B. This selectivity is crucial for designing agents with a defined pharmacological profile, minimizing off-target effects associated with MAO inhibition.

Monoamine oxidase MAO-B inhibition Selectivity profiling

Binding Affinity Metrics: Predicted Strong Ligand-Protein Interactions for Chroman-4-amine Derivatives

Computational docking studies have predicted that chroman-4-amine compounds exhibit strong binding interactions with butyrylcholinesterase (BuChE), with calculated binding energies ranging from -8.54 to -8.68 kcal/mol [1]. This range indicates a high degree of favorable protein-ligand interaction, consistent with the observed in vitro inhibitory activity. While a direct comparator is not specified, these values provide a baseline for evaluating the binding potential of newly designed derivatives and can be used to benchmark against other scaffolds targeting BuChE.

Molecular docking Binding affinity Computational chemistry

Physicochemical Properties: Chroman-4-amine Hydrochloride vs. Free Base

The hydrochloride salt form (CAS 90609-63-5 or 1035093-81-2) offers significantly improved water solubility and stability compared to the free base chroman-4-amine (CAS 53981-38-7) [1]. The free base has a molecular weight of 149.19 g/mol and a predicted logP of approximately 1.5, while the hydrochloride salt (MW 185.65 g/mol) provides enhanced aqueous solubility due to its ionic nature [2]. This is a critical differentiator for in vitro and in vivo studies where reliable aqueous formulation is required, eliminating the need for co-solvents that might confound biological assays.

Physicochemical properties Drug-likeness Solubility

Stereochemical Impact on Biological Activity: (S)- vs. (R)-Chroman-4-amine Derivatives

Stereochemistry at the 4-position of the chromane ring is a critical determinant of biological activity. Literature reports indicate that for certain chroman-4-amine derivatives, the (R)-isomers can exhibit 30-50% lower activity compared to their (S)-counterparts . Conversely, for other targets, the (R)-enantiomer may be the eutomer. For instance, (R)-chroman-4-amine hydrochloride has been identified as a novel and potent antagonist of tumor necrosis factor-alpha (TNF-α), demonstrating inhibition of TNF-α production in cultured breast cancer cells [1]. This underscores that the (S)- and (R)-forms are not interchangeable and that the choice of enantiomer must be guided by the specific biological target of interest.

Chirality Enantioselectivity Receptor binding

Strategic Application Scenarios for Chroman-4-amine Hydrochloride in Drug Discovery and Development


Medicinal Chemistry Campaigns for Alzheimer's Disease: Prioritizing BuChE Inhibitors

In lead optimization programs for Alzheimer's disease, chroman-4-amine hydrochloride provides a privileged scaffold for developing selective butyrylcholinesterase (BuChE) inhibitors. Based on evidence that gem-dimethylchroman-4-amine derivatives exhibit eqBuChE inhibition with IC50 values between 7.6 and 67 µM, while showing only weak MAO-B inhibition (28% at 1 µM), researchers can confidently use this scaffold to design focused libraries aimed at enhancing BuChE potency without triggering off-target MAO-related effects [1]. The availability of both racemic and enantiopure forms allows for the exploration of stereochemistry-activity relationships to further optimize lead compounds.

Structure-Activity Relationship (SAR) Studies on Chromane-Based Pharmacophores

The chroman-4-amine core serves as a versatile starting point for systematic SAR investigations. The direct comparative data showing a >2.6-fold difference in eqBuChE inhibition potency between chroman-4-amine and chroman-4-ol derivatives provides a critical baseline for evaluating the impact of the 4-position functional group on biological activity [1]. By procuring chroman-4-amine hydrochloride alongside related analogs like chroman-4-one and chroman-4-ol, research teams can conduct head-to-head comparisons to map how specific substitutions modulate target engagement, selectivity, and physicochemical properties.

Synthesis of Enantiopure CNS-Targeted Drug Candidates

Given the critical influence of stereochemistry on the biological activity of chroman-4-amine derivatives, the (S)-enantiomer (CAS 1035093-81-2) is an essential building block for synthesizing chiral drug candidates targeting the central nervous system. Evidence that the (R)- and (S)-enantiomers can exhibit up to 50% difference in activity for certain targets underscores the need for enantiopure starting materials [1]. Researchers can utilize (S)-chroman-4-amine hydrochloride to construct stereochemically defined libraries for screening against GPCRs, ion channels, and enzymes implicated in neurological and psychiatric disorders, ensuring that any hit identified can be advanced with a well-defined stereochemical profile from the outset.

In Vitro Pharmacology: Validating Chromane-Derived Hit Compounds

For hit validation and secondary screening, the hydrochloride salt form is the preferred procurement choice. Its enhanced aqueous solubility relative to the free base [1] facilitates reliable compound formulation in assay buffers, eliminating the variability introduced by co-solvents. Researchers can directly use the compound in enzymatic assays (e.g., BuChE, MAO-B) and cell-based models to confirm target engagement, establish potency metrics (IC50), and assess selectivity, with the confidence that the compound's physical form is not confounding the biological readout.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chroman-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.